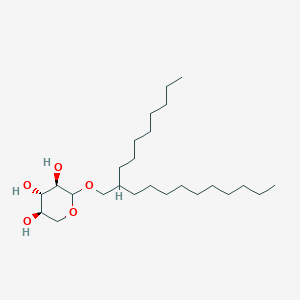

2-Octyldodecyl-D-xylopyranoside

Übersicht

Beschreibung

2-Octyldodecyl-D-xylopyranoside is a non-ionic surfactant belonging to the glycoside class. It is commonly used in various industrial and scientific applications due to its excellent emulsifying, dispersing, and solubilizing properties . This compound is also known by its INCI name, Octyldodecyl xyloside .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyldodecyl-D-xylopyranoside typically involves the glycosylation of D-xylose with 2-octyldodecanol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure high yield and purity . The reaction conditions often include:

Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.

Catalysts: Acid catalysts like sulfuric acid or enzymatic catalysts.

Solvents: Organic solvents such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency . The process involves:

Raw Material Preparation: Purification of D-xylose and 2-octyldodecanol.

Reaction: Continuous glycosylation in a flow reactor.

Purification: Removal of by-products and unreacted materials through distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Octyldodecyl-D-xylopyranoside undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it to alcohols.

Substitution: Nucleophilic substitution reactions can modify the glycoside moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Modified glycosides with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 430.7 g/mol

- CAS Number : 423772-95-6

The compound features a long hydrophobic alkyl chain, which contributes to its surfactant properties and enhances its solubility in organic solvents.

Drug Formulations

2-Octyldodecyl-D-xylopyranoside is utilized as a surfactant in pharmaceutical formulations. Its ability to improve solubility and stability of active pharmaceutical ingredients (APIs) makes it valuable in the development of oral and topical drug delivery systems.

- Enhancement of Drug Absorption : The compound can facilitate the absorption of poorly soluble drugs by forming micelles, which encapsulate the drug molecules and enhance their bioavailability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

- Antimicrobial Efficacy : In a study, the compound demonstrated significant activity against both fungi (e.g., Candida albicans, Candida glabrata) and bacteria (e.g., Staphylococcus aureus, Escherichia coli). The minimum inhibitory concentration (MIC) values ranged from 32 to 256 μg/mL, indicating its potential as an antimicrobial agent .

| Microorganism | MIC (μg/mL) |

|---|---|

| Candida albicans | 64 |

| Candida glabrata | 128 |

| Staphylococcus aureus | 32 |

| Escherichia coli | 256 |

This antimicrobial activity is attributed to the hydrophobic nature of the compound, which enhances its interaction with microbial membranes .

Cosmetic and Personal Care Products

Due to its surfactant properties, this compound is increasingly used in cosmetic formulations.

- Skin Conditioning Agent : The compound has been assessed for skin sensitization potential and found to be slightly irritating but not sensitizing under controlled conditions. This makes it suitable for use in skin care products where mildness is essential .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies:

- Acute Toxicity : Studies indicate low acute oral toxicity (LD50 >2500 mg/kg) and dermal toxicity (LD50 >2000 mg/kg), suggesting that it poses minimal risk when used within recommended concentrations .

- Irritation Potential : While slight irritation was noted in skin and eye studies, no evidence of sensitization was observed, making it a candidate for sensitive formulations .

Wirkmechanismus

The mechanism of action of 2-Octyldodecyl-D-xylopyranoside involves its ability to interact with lipid bilayers and proteins. It forms micelles that can encapsulate hydrophobic molecules, enhancing their solubility and stability . The molecular targets include membrane proteins and lipids, where it disrupts or stabilizes the membrane structure depending on the concentration and conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Octyldodecyl-D-glucopyranoside: Another glycoside surfactant with similar properties but derived from glucose instead of xylose.

2-Octyldodecyl-D-mannopyranoside: Similar to the xylopyranoside but derived from mannose.

Uniqueness

2-Octyldodecyl-D-xylopyranoside is unique due to its specific interaction with xylose, providing distinct solubilizing and emulsifying properties compared to other glycosides . Its ability to form stable micelles and its biocompatibility make it particularly valuable in biological and medical applications .

Biologische Aktivität

2-Octyldodecyl-D-xylopyranoside, also known as Octyldodecyl xyloside, is a non-ionic surfactant with significant potential in various biological applications. Its unique structure, characterized by a long hydrophobic octyldodecyl chain and a hydrophilic D-xylopyranoside moiety, contributes to its emulsifying and surfactant properties. This article explores the compound's biological activity, including its toxicity, antimicrobial properties, and potential applications in pharmaceuticals and cosmetics.

- Molecular Formula: C₂₃H₄₈O₅

- Molecular Weight: 430.7 g/mol

- Appearance: Orange paste at room temperature

- Melting Point: Approximately 25 °C

- Water Solubility: 2.3 × 10^-3 g/L at 20 °C

- Log Partition Coefficient (log P): 7.69 (indicating high lipophilicity)

Toxicological Profile

Research indicates that this compound exhibits low toxicity levels:

| Endpoint | Result | |

|---|---|---|

| Acute Oral Toxicity (Rat) | LD50 > 2500 mg/kg bw | Low toxicity |

| Acute Dermal Toxicity (Rat) | LD50 > 2000 mg/kg bw | Low toxicity |

| Skin Irritation (Rabbit) | Slightly irritating | Minimal irritation |

| Eye Irritation (Rabbit) | Slightly irritating | Minimal conjunctival irritation |

| Skin Sensitization (Guinea Pig) | No evidence of sensitization | Safe for use |

These results suggest that the compound is generally safe for use in consumer products, although slight irritations were noted under certain conditions .

Membrane Interaction and Permeabilization

This compound has been shown to disrupt cell membranes and induce controlled permeabilization. This property allows for the introduction of specific molecules or probes into cells, facilitating studies on cellular processes .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various microorganisms:

- Bacteria: Effective against both methicillin-resistant (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA).

- Fungi: Inhibitory activity observed against Candida species.

The minimum inhibitory concentration (MIC) values for these activities range from 32 to 256 μg/mL, demonstrating its potential as an antimicrobial agent .

Application in Drug Delivery Systems

Studies have indicated that this compound can enhance the performance of other surfactants, improving foaming and emulsifying properties. Its ability to permeate lipid bilayers suggests potential applications in drug delivery systems .

Safety Assessments in Clinical Use

A case study highlighted its role as a contact allergen, where it was implicated in an outbreak of eczema among workers at a medical equipment manufacturing facility. Patch tests revealed reactions to the compound, indicating the necessity for careful monitoring when used in formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octyl α-D-glucopyranoside | C₂₀H₄₂O₅ | Contains glucose; lower hydrophobicity |

| Decyl β-D-glucopyranoside | C₂₂H₄₆O₅ | Longer alkyl chain; used in similar applications |

| Dodecyl β-D-maltopyranoside | C₂₄H₅₀O₅ | Maltose moiety; higher water solubility than xylosides |

The primary distinction of this compound lies in its combination of a long hydrophobic chain with a specific sugar moiety (D-xylopyranose), imparting unique emulsifying properties not found in other similar compounds .

Eigenschaften

IUPAC Name |

(3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O5/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-29-25-24(28)23(27)22(26)20-30-25/h21-28H,3-20H2,1-2H3/t21?,22-,23+,24-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLPXVWSLFHDJE-NZZVNMMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(CCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423772-95-6 | |

| Record name | EC 464-320-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0423772956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [No public or meaningful name is available] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.